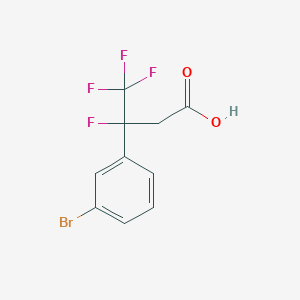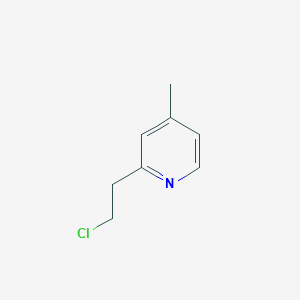
2-(2-Chloroethyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 4-methylpyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinylpyridine.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote the elimination reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the methyl group.
Major Products Formed
Substitution Reactions: The major products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-thiocyanatoethyl)-4-methylpyridine, and 2-(2-aminoethyl)-4-methylpyridine.
Elimination Reactions: The major product is 2-vinylpyridine.
Oxidation Reactions: The major product is 2-(2-chloroethyl)-4-carboxypyridine.
科学研究应用
2-(2-Chloroethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 2-(2-Chloroethyl)-4-methylpyridine involves its interaction with nucleophiles in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the chloroethyl group at the second position.
2-(2-Chloroethyl)-4-ethylpyridine: Has an ethyl group instead of a methyl group at the fourth position.
Uniqueness
2-(2-Chloroethyl)-4-methylpyridine is unique due to the presence of both the chloroethyl and methyl groups, which confer specific reactivity and properties. The combination of these functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3 |
InChI 键 |
OJXFDPDTMVCISW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



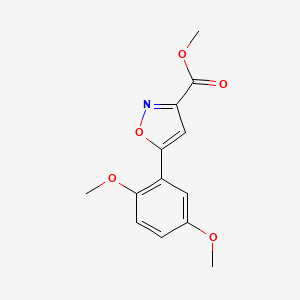
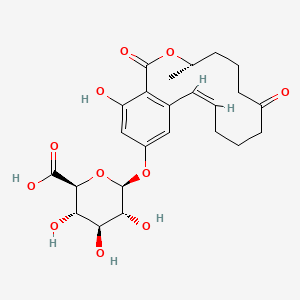
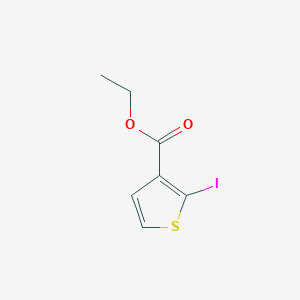

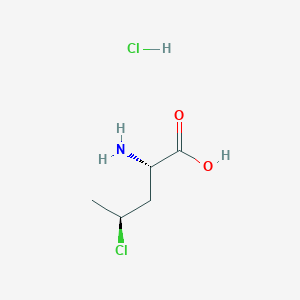
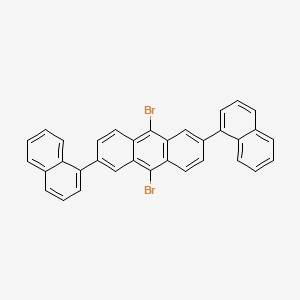
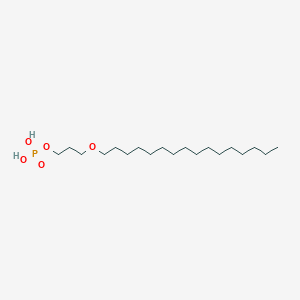
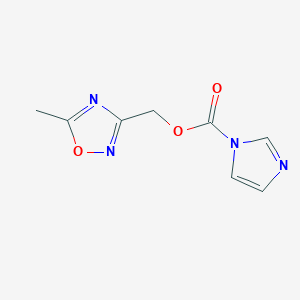
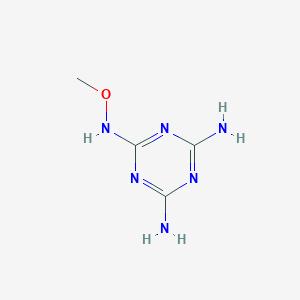
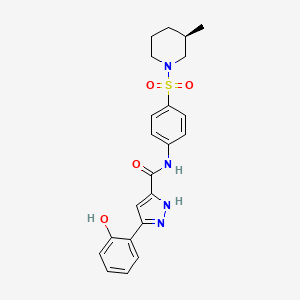
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
